

# Unveiling the Therapeutic Potential of NSC 135130: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NSC 135130

Cat. No.: B15607678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NSC 135130**, identified as methyl N-(tert-butoxycarbonyl)-N-methyl-L-valinate (CAS 24164-06-5), is a small molecule with potential applications in oncology. While detailed peer-reviewed studies on its direct therapeutic effects are limited, its chemical structure and classification as a BOC-protected amino acid derivative suggest a primary role as a linker molecule in the development of Antibody-Drug Conjugates (ADCs). This technical guide synthesizes the available chemical information and provides a forward-looking perspective on its potential therapeutic applications, supported by data from chemical suppliers and analogous compounds.

## Chemical Identity and Properties

**NSC 135130** is a derivative of the amino acid L-valine, featuring a tert-butoxycarbonyl (BOC) protecting group on the amine and a methyl ester at the carboxylic acid terminus. This structure makes it a valuable building block in peptide synthesis and, more specifically, in the construction of ADC linkers.

Table 1: Chemical and Physical Properties of **NSC 135130**

| Property            | Value                                                  | Source                                                                          |
|---------------------|--------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number          | 24164-06-5                                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula   | C <sub>12</sub> H <sub>23</sub> NO <sub>4</sub>        | <a href="#">[4]</a>                                                             |
| Molecular Weight    | 245.32 g/mol                                           | <a href="#">[4]</a>                                                             |
| IUPAC Name          | methyl N-(tert-butoxycarbonyl)-<br>N-methyl-L-valinate | <a href="#">[1]</a>                                                             |
| Physical Form       | Solid                                                  | <a href="#">[1]</a>                                                             |
| Storage Temperature | Room Temperature /<br>Refrigerator (2-8°C)             | <a href="#">[1]</a> <a href="#">[3]</a>                                         |

## Therapeutic Rationale: Application as an ADC Linker

The primary therapeutic potential of **NSC 135130** lies in its application as a linker for Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker component is critical for the stability and efficacy of an ADC.

**NSC 135130**, as a BOC-protected amino acid derivative, can be incorporated into peptide-based linkers. The BOC group provides protection during synthesis, allowing for controlled and specific conjugation of the linker to both the antibody and the cytotoxic payload.

## Proposed Mechanism of Action in an ADC Construct

When integrated into an ADC, **NSC 135130** would be part of a larger linker structure. The overall mechanism of action of such an ADC would be as follows:

- Targeting: The monoclonal antibody component of the ADC binds to a specific antigen expressed on the surface of cancer cells.
- Internalization: The ADC-antigen complex is internalized by the cancer cell.
- Payload Release: Inside the cell, the linker is cleaved by intracellular mechanisms (e.g., enzymatic degradation in the lysosome), releasing the cytotoxic payload.

- Cell Death: The released cytotoxic agent exerts its cell-killing effect, leading to the death of the cancer cell.

The properties of the linker, including its stability in circulation and its cleavability within the target cell, are paramount to the success of the ADC. The valine residue within **NSC 135130** can be a site for enzymatic cleavage by intracellular proteases like cathepsin B, which is often upregulated in tumor cells.

## Potential Signaling Pathways and Experimental Workflows

While no direct studies on **NSC 135130**'s effect on signaling pathways have been identified, its role as an ADC linker implies that the ultimate biological effect is determined by the cytotoxic payload it carries. Common payloads for ADCs target fundamental cellular processes.

## Hypothetical Signaling Pathway Targeted by an NSC 135130-based ADC

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an ADC utilizing a linker derived from **NSC 135130**, where the payload is a microtubule inhibitor.



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of an ADC with an **NSC 135130**-based linker.

# Experimental Workflow for Evaluating an NSC 135130-based ADC

The development and evaluation of an ADC containing a linker derived from **NSC 135130** would follow a standard preclinical workflow.



[Click to download full resolution via product page](#)

Caption: Preclinical development workflow for an **NSC 135130**-based ADC.

## Quantitative Data

As of the date of this guide, no publicly available quantitative data from preclinical or clinical studies specifically evaluating the therapeutic efficacy of **NSC 135130** as a standalone agent or as a component of an ADC has been identified in peer-reviewed literature. Researchers are encouraged to consult the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) databases for any potential screening data that may become available.

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of ADCs are highly specific to the antibody, payload, and linker chemistry. The following provides a generalized protocol for the synthesis of a peptide linker that could incorporate a derivative of **NSC 135130**.

Protocol: Solid-Phase Peptide Synthesis of an ADC Linker

- **Resin Preparation:** Swell a suitable solid-phase synthesis resin (e.g., Rink Amide resin) in a solvent such as dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** Activate the carboxylic acid of the first Fmoc-protected amino acid (which could be a precursor to the **NSC 135130** moiety or another amino acid) using a coupling reagent like HBTU in the presence of a base such as diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- **Washing:** Thoroughly wash the resin with DMF to remove excess reagents.
- **Repeat Cycles:** Repeat the deprotection and coupling steps for each subsequent amino acid in the linker sequence. A modified form of **NSC 135130** (with the methyl ester hydrolyzed and the BOC group removed at the appropriate step) would be incorporated in one of these cycles.

- Payload Conjugation: After synthesis of the peptide linker, conjugate the cytotoxic payload to the appropriate functional group on the linker.
- Cleavage and Deprotection: Cleave the completed linker-payload construct from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: Purify the linker-payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the product using mass spectrometry and HPLC.

## Conclusion and Future Directions

**NSC 135130** holds potential as a valuable component in the construction of novel Antibody-Drug Conjugates for targeted cancer therapy. Its chemical structure is well-suited for incorporation into peptide-based linkers, which are a cornerstone of modern ADC design. Future research should focus on the synthesis and evaluation of ADCs that utilize linkers derived from **NSC 135130**. Key areas of investigation will include the stability of the resulting linker in plasma, its cleavage efficiency within target tumor cells, and the overall efficacy and safety of the final ADC construct in preclinical models of cancer. The availability of NCI-60 screening data for this compound would provide a valuable starting point for identifying cancer types that may be particularly susceptible to ADCs constructed with this linker technology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 2. Data - NCI [dctd.cancer.gov]
- 3. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 4. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- To cite this document: BenchChem. [Unveiling the Therapeutic Potential of NSC 135130: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607678#exploring-the-therapeutic-potential-of-nsc-135130>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)